molecular formula C23H24Cl2N4O6S B12714913 Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate CAS No. 77486-75-0

Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate

Cat. No.: B12714913
CAS No.: 77486-75-0
M. Wt: 555.4 g/mol
InChI Key: LQUPOQYOLNTQLZ-UHFFFAOYSA-N
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Description

Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound that features a benzothiazole ring, an azo group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt, which is prepared from an aromatic amine and nitrous acid.

    Esterification: The final step involves the esterification of the resulting azo compound with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted benzothiazole and aromatic derivatives.

Scientific Research Applications

Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.

    Pathways Involved: It may inhibit specific enzymes or receptors, leading to anti-inflammatory, antimicrobial, or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring structure.

    Azo Compounds: Azo dyes such as methyl orange and Congo red contain the azo group.

Uniqueness

Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is unique due to its combination of a benzothiazole ring, an azo group, and an ester functional group, which confer distinct chemical and biological properties

Properties

CAS No.

77486-75-0

Molecular Formula

C23H24Cl2N4O6S

Molecular Weight

555.4 g/mol

IUPAC Name

2-[4-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(2-ethoxycarbonyloxyethyl)anilino]ethyl ethyl carbonate

InChI

InChI=1S/C23H24Cl2N4O6S/c1-3-32-22(30)34-11-9-29(10-12-35-23(31)33-4-2)17-7-5-16(6-8-17)27-28-21-26-20-18(25)13-15(24)14-19(20)36-21/h5-8,13-14H,3-4,9-12H2,1-2H3

InChI Key

LQUPOQYOLNTQLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3Cl)Cl

Origin of Product

United States

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